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molecular formula C8H10N2O3 B8441506 2-Ethyl-6-methyl-4-nitro-pyridine-1-oxide

2-Ethyl-6-methyl-4-nitro-pyridine-1-oxide

Cat. No. B8441506
M. Wt: 182.18 g/mol
InChI Key: ADPCPZDQEHCSHB-UHFFFAOYSA-N
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Patent
US07750161B2

Procedure details

2-Ethyl-6-methyl-4-nitro-pyridine 1-oxide (27.65 g, 151.8 mmol) is dissolved in AcOH (330 mL) and Fe (powder, 33.9 g) is added. The mixture is stirred for 1 h at 100° C. The mixture is cooled to r.t. and filtered. The filtercake is thoroughly washed with AcOH and then discarded. The filtrate is evaporated, diluted with water (100 mL), basified (pH>10) with NaOH (1 M, 100 mL), filtered from the formed precipitate and the filtrate is extracted with CH2Cl2 (10×75 mL). The combined organic extracts are dried (MgSO4), filtered and evaporated to provide the title compound.
Quantity
27.65 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
33.9 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[C:5]([CH3:12])[N+:4]=1[O-])[CH3:2]>CC(O)=O.[Fe]>[CH2:1]([C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[C:5]([CH3:12])[N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
27.65 g
Type
reactant
Smiles
C(C)C1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]
Name
Quantity
330 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
33.9 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to r.t.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtercake is thoroughly washed with AcOH
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
ADDITION
Type
ADDITION
Details
diluted with water (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered from the formed precipitate
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with CH2Cl2 (10×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=NC(=CC(=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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